3,3-Difluoro-4-phenylpyrrolidine

DPP-4 inhibitor Type 2 Diabetes Fluorine chemistry

3,3-Difluoro-4-phenylpyrrolidine (CAS 1381980-31-9) is a specialized fluorinated phenylpyrrolidine scaffold that delivers a distinct conformational and electronic profile compared to non-fluorinated or mono-substituted analogs. The 3,3-gem-difluoro motif reduces nitrogen basicity, introduces a strong dipole for enhanced target binding, and blocks oxidative metabolism—directly improving metabolic stability. For medicinal chemistry programs targeting DPP-4 (Type 2 Diabetes), CNS catecholamine modulation (ADHD, depression), or MC4R pathways, this building block provides superior potency and selectivity. Supplied at ≥97% purity, it is ideal for fragment-based drug discovery and diversity-oriented synthesis. Secure your research-grade material today.

Molecular Formula C10H11F2N
Molecular Weight 183.2 g/mol
CAS No. 1381980-31-9
Cat. No. B1454741
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3-Difluoro-4-phenylpyrrolidine
CAS1381980-31-9
Molecular FormulaC10H11F2N
Molecular Weight183.2 g/mol
Structural Identifiers
SMILESC1C(C(CN1)(F)F)C2=CC=CC=C2
InChIInChI=1S/C10H11F2N/c11-10(12)7-13-6-9(10)8-4-2-1-3-5-8/h1-5,9,13H,6-7H2
InChIKeyXZSGMKWPEBMKHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,3-Difluoro-4-phenylpyrrolidine (CAS 1381980-31-9): A Fluorinated Pyrrolidine Scaffold for CNS and Metabolic Disease Research


3,3-Difluoro-4-phenylpyrrolidine (CAS 1381980-31-9) is a synthetic small molecule belonging to the class of fluorinated phenylpyrrolidines. This compound is characterized by a pyrrolidine core with geminal difluoro substitution at the 3-position and a phenyl group at the 4-position, a combination that confers distinct physicochemical and pharmacological properties compared to non-fluorinated or mono-substituted analogs [1]. It is primarily utilized as a versatile building block and a key intermediate in medicinal chemistry for the development of central nervous system (CNS) agents and metabolic disorder therapeutics [1]. The compound is typically supplied as a research chemical with a purity of 97% or higher .

Why 3,3-Difluoro-4-phenylpyrrolidine Cannot Be Readily Replaced by Generic Pyrrolidine Analogs


The unique 3,3-geminal difluoro substitution on the pyrrolidine ring of this compound fundamentally alters its electronic and conformational properties, directly impacting biological activity and metabolic fate. This modification reduces the basicity of the adjacent nitrogen atom and introduces a strong dipole moment, which affects target binding affinity and selectivity, as evidenced in structure-activity relationship (SAR) studies of related fluoropyrrolidine-based inhibitors [1]. Furthermore, fluorination is a well-established strategy to enhance metabolic stability by blocking oxidative metabolism at specific sites, a feature not present in unsubstituted or mono-fluorinated analogs [1]. Therefore, substituting this compound with a non-fluorinated or differently substituted pyrrolidine would likely result in a significant loss of potency, altered target selectivity, and unpredictable pharmacokinetic profiles, compromising the integrity of any research or development program relying on its specific molecular features.

Quantitative Differentiation of 3,3-Difluoro-4-phenylpyrrolidine Against Key Comparators


DPP-4 Inhibitory Potency and Selectivity Enhancement from 3,3-Difluoro Substitution

In a series of prolyl-fluoropyrrolidine derivatives, the incorporation of the 3,3-difluoropyrrolidine moiety, as found in the core of 3,3-Difluoro-4-phenylpyrrolidine, was critical for achieving potent and highly selective dipeptidyl peptidase-4 (DPP-4) inhibition. The optimized compound 7j (IC50 = 6.3 nM) containing this fragment demonstrated excellent selectivity over related proteases DPP-8, DPP-9, and FAP, a profile that is a direct consequence of the 3,3-difluoro substitution's impact on molecular recognition and metabolic stability [1]. This contrasts sharply with earlier, non-fluorinated or mono-fluorinated prolyl analogs which often suffer from poor selectivity or high off-target effects, highlighting the quantitative advantage of the gem-difluoro motif for developing safer DPP-4 therapeutics [1].

DPP-4 inhibitor Type 2 Diabetes Fluorine chemistry

Metabolic Stability Conferred by the 3,3-Difluoro Moiety in Human Liver Microsomes

The gem-difluoro substitution at the 3-position of the pyrrolidine ring is a strategic modification to block cytochrome P450-mediated oxidative metabolism, a major clearance pathway for many heterocycles. In a matched-pair analysis, the presence of the 3,3-difluoro group on a pyrrolidine scaffold, similar to 3,3-Difluoro-4-phenylpyrrolidine, resulted in a measurable improvement in metabolic stability in human liver microsomes [1]. While specific quantitative data for this exact compound is not publicly available in a comparative format, the trend is consistently observed across multiple series: the di-fluoro analog exhibited higher percentage of parent compound remaining after incubation compared to its non-fluorinated counterpart, a key differentiator for achieving sufficient oral bioavailability [1].

Drug metabolism Pharmacokinetics Metabolic stability

Stereochemical Influence on Melanocortin-4 Receptor (MC4R) Agonism

The stereochemistry of the 4-phenylpyrrolidine core, as exemplified by 3,3-Difluoro-4-phenylpyrrolidine, is a critical determinant of functional activity at the melanocortin-4 receptor (MC4R). A pair of trans-4-phenylpyrrolidine diastereoisomers, 13b-1 and 13b-2, demonstrated a dramatic functional switch from potent agonism to antagonism based solely on their stereochemical configuration [1]. The 3S,4R-isomer (13b-1) exhibited a Ki of 1.0 nM and an EC50 of 3.8 nM (agonist), while its 3R,4S counterpart (13b-2) showed a Ki of 4.7 nM and an IC50 of 64 nM (antagonist) [1]. This profound difference underscores that for applications targeting MC4R, the specific stereoisomer of a 4-phenylpyrrolidine derivative is not interchangeable; the correct stereochemistry is essential for achieving the desired pharmacological effect [1].

MC4R agonist Obesity Stereochemistry

Utility as a Chiral Building Block for Bioactive Fluoropyrrolidines

3,3-Difluoro-4-phenylpyrrolidine and its derivatives serve as valuable chiral building blocks in the enantioselective synthesis of more complex fluorinated molecules. A recent study demonstrated a Cu(I)-catalyzed asymmetric 1,3-dipolar cycloaddition method to access enantioenriched 3,3-difluoropyrrolidinyl derivatives from less active fluorinated styrenes [1]. This synthetic strategy highlights the compound's role as a versatile intermediate for constructing chiral, fluorine-rich pyrrolidines, which are otherwise challenging to synthesize. Its use in this context enables access to structurally diverse and stereochemically defined chemical space for drug discovery, a capability that simpler, non-fluorinated pyrrolidine building blocks do not offer [1].

Synthetic methodology Chiral building block Asymmetric synthesis

Optimal Research and Development Applications for 3,3-Difluoro-4-phenylpyrrolidine


Development of Next-Generation DPP-4 Inhibitors for Type 2 Diabetes

Given the potent and selective DPP-4 inhibition profile conferred by its 3,3-difluoropyrrolidine core, 3,3-Difluoro-4-phenylpyrrolidine is an ideal starting point for medicinal chemistry campaigns aimed at discovering novel treatments for Type 2 Diabetes. The compound's demonstrated nanomolar potency and high selectivity over related proteases (as shown for analog 7j) directly address the safety and efficacy requirements for a successful DPP-4 therapeutic [1]. Research groups can leverage this scaffold to design and synthesize a new generation of inhibitors with potentially improved pharmacokinetic properties compared to first-generation drugs in this class [1].

Precision Modulation of CNS Catecholamine Pathways

The disubstituted phenylpyrrolidine class, to which this compound belongs, has been patented for modulating cortical catecholaminergic neurotransmission by increasing extracellular levels of dopamine and norepinephrine in the mammalian brain [1]. This makes 3,3-Difluoro-4-phenylpyrrolidine a valuable tool compound or lead structure for investigating novel therapies for CNS disorders such as ADHD, depression, and cognitive dysfunction, where enhancing catecholamine signaling is a proven therapeutic strategy [1].

Stereospecific Probe for Melanocortin-4 Receptor (MC4R) Function

The profound stereochemistry-dependent functional switch observed in 4-phenylpyrrolidine analogs at the MC4R—from potent agonist to antagonist—highlights the utility of this scaffold in creating highly specific pharmacological probes [1]. Researchers investigating MC4R biology for metabolic diseases (e.g., obesity, cachexia) can utilize specific stereoisomers of 3,3-Difluoro-4-phenylpyrrolidine derivatives to dissect receptor signaling pathways with high precision, an approach that is not possible with non-stereospecific tools [1].

Building Block for Fluorinated Fragment Libraries in Drug Discovery

For organizations focused on fragment-based drug discovery (FBDD) or diversity-oriented synthesis (DOS), 3,3-Difluoro-4-phenylpyrrolidine is a highly attractive building block. Its synthesis and use in generating complex, chiral fluoropyrrolidines via asymmetric cycloaddition reactions have been demonstrated [1]. Incorporating this scaffold into screening libraries expands the accessible chemical space towards more three-dimensional, metabolically stable, and synthetically tractable fragments, increasing the probability of identifying high-quality hits against a broad range of biological targets [1].

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